molecular formula C9H8N2OS B14320352 2-(Hydroxyimino)-2-phenylethyl thiocyanate CAS No. 112614-92-3

2-(Hydroxyimino)-2-phenylethyl thiocyanate

Cat. No.: B14320352
CAS No.: 112614-92-3
M. Wt: 192.24 g/mol
InChI Key: FERGWCNXRBGRHY-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)-2-phenylethyl thiocyanate is an organic compound that features both a hydroxyimino group and a thiocyanate group attached to a phenylethyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-2-phenylethyl thiocyanate typically involves the reaction of 2-phenylethylamine with thiocyanogen or thiocyanate salts under controlled conditions. One common method involves the use of ammonium thiocyanate in the presence of an oxidizing agent to facilitate the formation of the thiocyanate group . The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-2-phenylethyl thiocyanate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxyimino)-2-phenylethyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-2-phenylethyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions, while the hydroxyimino group can undergo redox reactions. These interactions can affect cellular processes and pathways, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxyimino)-2-phenylethyl thiocyanate is unique due to the combination of both hydroxyimino and thiocyanate groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .

Properties

CAS No.

112614-92-3

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

(2-hydroxyimino-2-phenylethyl) thiocyanate

InChI

InChI=1S/C9H8N2OS/c10-7-13-6-9(11-12)8-4-2-1-3-5-8/h1-5,12H,6H2

InChI Key

FERGWCNXRBGRHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CSC#N

Origin of Product

United States

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